3-(2-Pyridinyl)cyclohexanone
CAS No.: 110225-73-5
Cat. No.: VC20740246
Molecular Formula: C11H13NO
Molecular Weight: 175.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 110225-73-5 |
|---|---|
| Molecular Formula | C11H13NO |
| Molecular Weight | 175.23 g/mol |
| IUPAC Name | 3-pyridin-2-ylcyclohexan-1-one |
| Standard InChI | InChI=1S/C11H13NO/c13-10-5-3-4-9(8-10)11-6-1-2-7-12-11/h1-2,6-7,9H,3-5,8H2 |
| Standard InChI Key | BOUYKDHSCXCQCS-UHFFFAOYSA-N |
| SMILES | C1CC(CC(=O)C1)C2=CC=CC=N2 |
| Canonical SMILES | C1CC(CC(=O)C1)C2=CC=CC=N2 |
Introduction
3-(2-Pyridinyl)cyclohexanone is an organic compound with the molecular formula C₁₁H₁₃NO. It is a derivative of cyclohexanone, where a pyridine ring is attached at the third position. This compound is of significant interest in various scientific research fields, including chemistry, biology, and medicine, due to its unique structural properties and potential biological activities.
Synthesis of 3-(2-Pyridinyl)cyclohexanone
The synthesis of 3-(2-Pyridinyl)cyclohexanone typically involves the reaction of cyclohexanone with 2-bromopyridine in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like dimethylformamide (DMF). The product is then purified through recrystallization or column chromatography.
Biological Activities
3-(2-Pyridinyl)cyclohexanone exhibits significant biological activities, making it a compound of interest in medicinal chemistry.
-
Antimicrobial Properties: It has shown effectiveness against various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The minimum inhibitory concentrations (MICs) for these bacteria are typically in the range of 32 to 128 µg/mL.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
-
Anticancer Activity: Research indicates that this compound exhibits anticancer properties by inducing apoptosis in cancer cell lines. It appears to activate caspase pathways and inhibit cell cycle progression. The IC50 values for HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines are approximately 15 µM and 20 µM, respectively.
| Cell Line | IC50 Value |
|---|---|
| HeLa | 15 µM |
| MCF-7 | 20 µM |
Mechanism of Action
The mechanism of action of 3-(2-Pyridinyl)cyclohexanone involves its interaction with specific molecular targets, such as enzymes or receptors. It can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved often include binding to active sites or allosteric sites on proteins, leading to changes in their activity.
Comparison with Similar Compounds
3-(2-Pyridinyl)cyclohexanone is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties compared to other pyridine derivatives. For example, 2-(2-Pyridinyl)cyclohexanone and 4-(2-Pyridinyl)cyclohexanone exhibit different biological activities, with the former showing moderate antibacterial activity and the latter having low anticancer activity.
| Compound | Biological Activity |
|---|---|
| 2-(2-Pyridinyl)cyclohexanone | Moderate antibacterial activity |
| 4-(2-Pyridinyl)cyclohexanone | Low anticancer activity |
| 3-(2-Pyridinyl)cyclohexanone | High antibacterial and anticancer activity |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume